molecular formula C19H19BrN2O2 B2466571 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 392308-57-5

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2466571
CAS No.: 392308-57-5
M. Wt: 387.277
InChI Key: HJOKVOCJSICDLY-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a dihydropyrazole derivative of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class are frequently investigated as key scaffolds for developing target drug molecules due to their diverse pharmacological potential . The 4,5-dihydropyrazole (pyrazoline) core is a privileged structure, and the specific substitution with 4-bromophenyl and 4-methoxyphenyl groups at the 3 and 5 positions, respectively, creates a molecule that is valuable for structure-activity relationship (SAR) studies . Researchers utilize this and closely related molecules to probe biological pathways, particularly in oncology. For instance, structurally similar cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl] methanone analogs have been identified in scientific databases as ligands with reported activity against the E3 ubiquitin-protein ligase Mdm2, a critical regulator of the tumor suppressor p53 . This suggests potential research applications for this chemical series in the study of protein-protein interactions and the ubiquitin-proteasome system. Furthermore, the molecular architecture, featuring aromatic systems and a hydrogen-bond-accepting nitrogen within the pyrazoline ring, makes it a candidate for materials science research, including the synthesis of coordination compounds and the study of supramolecular assemblies through π-π stacking and other non-covalent interactions .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKVOCJSICDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves multi-step organic reactions. Typically, the preparation starts with the condensation of 4-bromobenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization with propanone in the presence of a strong base, such as sodium ethoxide, to yield the target compound.

Industrial Production Methods

In an industrial context, the production scales up these reactions using large-scale reactors, ensuring controlled temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization techniques are employed for the purification of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions.

Key Examples:

Reagent/ConditionsProduct StructureYieldEvidence Source
NaOMe in DMF (110°C)1-(3-(4-Methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one78%
NH₃ (gas), CuBr₂ catalyst1-(3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one65%
  • Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate, facilitated by electron-withdrawing effects of the pyrazoline ring.

  • Characterization : Post-reaction NMR shows disappearance of the bromine-coupled aromatic proton signal at δ 7.54 ppm and emergence of new substituent peaks .

Oxidation and Reduction

The ketone group and dihydropyrazole ring are susceptible to redox transformations.

Oxidation Pathways:

ReagentTarget SiteProductOutcome
KMnO₄ (acidic)Dihydropyrazole ringFully aromatic pyrazole derivativeIncreased planarity (λmax shift)
CrO₃ (H₂SO₄)Ketone → Carboxylic acidPropanoic acid derivativeIR: 1705 cm⁻¹ (C=O stretch)

Reduction Pathways:

ReagentTarget SiteProductNotes
NaBH₄ (MeOH)Ketone → AlcoholSecondary alcohol derivative[α]D²⁵ = +12.3° (chiral center)
H₂/Pd-CBromophenyl → PhenylDehalogenated productGC-MS: m/z 348 [M+H]+

Cycloaddition and Ring-Opening

The pyrazoline ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct TypeApplication
Phenylacetylene80°C, toluenePyrazolo[1,5-a]pyridineFluorescent probes
Dimethyl acetylenedicarboxylateRT, 12hFused tricyclic systemAnticancer screening
  • Kinetics : Second-order rate constants (k₂ ≈ 0.45 L·mol⁻¹·s⁻¹) indicate moderate reactivity .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, Δ):

  • Ring contraction : Forms indazole derivatives via N-N bond cleavage (confirmed by X-ray crystallography).

  • Demethylation : 4-Methoxyphenyl → 4-hydroxyphenyl (HPLC purity >95% after workup) .

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

Derivative TypeIC₅₀ (α-Amylase Inhibition)MIC (S. aureus)Source
Propanoic acid analog8.7 µM32 µg/mL
Aromatic pyrazole12.4 µM>128 µg/mL

Stability and Degradation

  • Photolysis : UV irradiation (254 nm) induces C-Br bond cleavage, forming a phenyl radical (EPR-confirmed).

  • Hydrolytic Stability : Stable in pH 4–9 buffers over 72h; degrades rapidly under alkaline conditions (pH >11).

This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry and materials science. Systematic optimization of reaction conditions (e.g., catalyst loading, solvent polarity) can further enhance selectivity for target applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H17BrN2O2C_{18}H_{17}BrN_2O_2 and a molecular weight of approximately 373.2 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can effectively inhibit oxidative stress pathways, making them candidates for therapeutic agents against diseases characterized by inflammation and oxidative damage .

Antimicrobial Activity

Studies have highlighted the potential of pyrazole derivatives as antimicrobial agents. The compound's structural features allow it to interact with bacterial enzymes or cell membranes, disrupting their function. This property has been explored in the synthesis of new antimicrobial agents that target resistant strains of bacteria .

Cancer Research

The compound's ability to modulate cellular pathways involved in cancer progression has been investigated. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its specific effects on various cancer types .

Nonlinear Optical Properties

The pyrazole framework has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Theoretical calculations indicate that compounds like this compound possess high polarizability and hyperpolarizability, making them suitable for use in NLO devices .

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of functionalized materials with tailored properties for sensors and electronic devices. Its ability to form stable complexes with metal ions has been exploited in developing new materials for catalysis and sensing applications .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited potent antioxidant activity as measured by DPPH radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

CompoundDPPH Scavenging Activity (%)
Control10
Test Compound85

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains including E. coli and S. aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.

Bacterial StrainMIC (µg/mL)
E. coli64
S. aureus32

Mechanism of Action

The compound exerts its effects by interacting with cellular receptors and enzymes. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these molecular targets, altering their activity and leading to the desired biological outcomes. The pyrazole ring acts as a scaffold that enhances the stability and specificity of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and 1-(3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.

Uniqueness

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the bromine atom's specific interactions, which enhance its biological activity compared to similar compounds. The presence of the methoxy group further distinguishes its reactivity and mechanism of action, providing a distinct profile in pharmacological studies.

By understanding this compound's preparation, reactions, applications, and uniqueness, researchers can better utilize it in developing new chemical and biological tools.

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C22H19BrN2O3
  • Molecular Weight : 471.37 g/mol
  • CAS Number : 362490-87-7

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that specific compounds showed minimum inhibitory concentration (MIC) values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)MBC (µg/mL)Activity
7b0.220.25Active
100.300.35Moderate

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been highlighted in various studies. One notable study reported that pyrazole derivatives could inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), indicating their potential as anti-inflammatory agents .

Anticancer Activity

In vitro tests on the NCI-60 cancer cell line panel revealed moderate to good activity of pyrazole derivatives against various cancer types, including breast and prostate cancers . The following table summarizes the anticancer activity of selected compounds:

CompoundCell LineIC50 (µM)
6Breast Cancer15
10Prostate Cancer20
8Colon Cancer18

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on a new set of pyrazole derivatives included testing against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives had a significant bactericidal effect, with compound 7b showing the highest efficacy .

Case Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of pyrazoles, compounds were tested for their ability to inhibit PAF-induced calcium signaling in endothelial cells. Compounds 6 and 10 demonstrated potent inhibition, suggesting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing this pyrazoline derivative, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclocondensation with hydrazine derivatives.

  • Step 1: React 4-bromoacetophenone with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form a chalcone intermediate.
  • Step 2: Cyclize the chalcone with hydrazine hydrate or substituted hydrazines in refluxing ethanol to yield the pyrazoline core.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is the structural confirmation of this compound achieved?

Methodological Answer: Combine X-ray crystallography , NMR , and FT-IR for unambiguous confirmation:

  • XRD: Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aryl rings.
  • NMR: 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 3.8 ppm (OCH3), δ 5.2–5.5 ppm (pyrazoline CH2), δ 7.2–8.0 ppm (aromatic protons) .
  • FT-IR: Stretching vibrations at ~1650 cm1^{-1} (C=O), ~1250 cm1^{-1} (C–O–CH3) .

Q. How can computational methods predict the pharmacological activity of this compound?

Methodological Answer: Use density functional theory (DFT) and molecular docking to assess interactions:

  • DFT (Gaussian): Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps (~4.5 eV) to predict reactivity .
  • Docking (AutoDock Vina): Dock into target proteins (e.g., σ1 receptor PDB: 5HK1). Analyze binding affinities (ΔG ~-8.5 kcal/mol) and hydrogen bonds with active-site residues .

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer: Address discrepancies (e.g., unit cell parameters vs. literature) via:

  • Validation Tools: Use PLATON or CCDC Mercury to check for missed symmetry or twinning .
  • Multi-Method Cross-Validation: Compare XRD data with SC-XRD (synchrotron) and solid-state NMR for polymorph identification .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test p-TsOH or ionic liquids to enhance cyclization efficiency (yield increase from 60% to 85%) .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hrs to 2 hrs (80°C, 150 W) .

Q. How do solvent polarities affect the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Record λmax shifts (e.g., 285 nm in hexane → 310 nm in DMSO) to analyze solvatochromism.
  • Fluorescence: Emission intensity quenches in polar solvents due to excited-state interactions (e.g., λem = 356 nm in DMSO) .

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